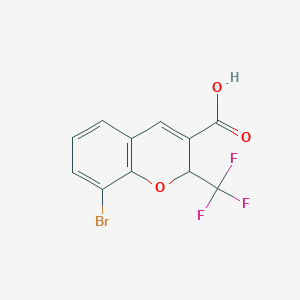
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
IUPAC Name: this compound
This compound belongs to the indole family, characterized by its fused benzene and pyrrole rings. The trifluoromethoxy group (OCF3) adds both steric bulk and electron-withdrawing properties, influencing its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes::
Radical Approach:
- Information on industrial-scale production methods for this specific compound is limited. research and development in this area may yield more efficient processes in the future.
Analyse Des Réactions Chimiques
3-Propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole can undergo various reactions:
Oxidation: It can be oxidized to form various functional groups.
Reduction: Reduction reactions can modify the indole ring system.
Substitution: The trifluoromethoxy group can be substituted with other functional groups.
C–C Bond Formation: Alkenylations, alkynylations, and arylations are possible.
Common reagents and conditions depend on the specific transformation. Major products include derivatives of the indole core.
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure and potential biological activity.
Agrochemicals: The trifluoromethoxy group enhances herbicidal or pesticidal properties.
Materials Science: Its stability and reactivity make it useful for functional materials.
Mécanisme D'action
- The exact mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other indole derivatives, such as 1-bromo-3-propyl-5-(trifluoromethoxy)benzene, share structural features.
Uniqueness: The combination of the propyl group, trifluoromethoxy moiety, and indole framework sets it apart.
Propriétés
Formule moléculaire |
C12H14F3NO |
|---|---|
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
3-propyl-5-(trifluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H14F3NO/c1-2-3-8-7-16-11-5-4-9(6-10(8)11)17-12(13,14)15/h4-6,8,16H,2-3,7H2,1H3 |
Clé InChI |
IUPHCZSVRYNZTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CNC2=C1C=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


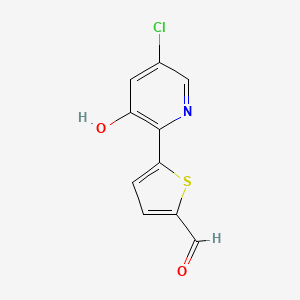

![Ethyl[1-(4-methylphenyl)propyl]amine](/img/structure/B13220556.png)

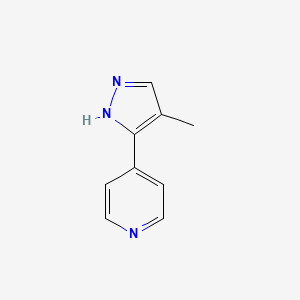
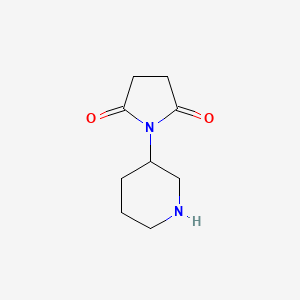
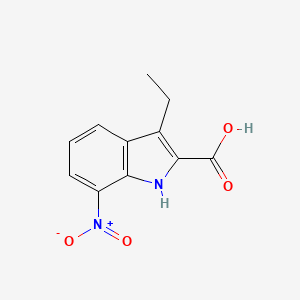
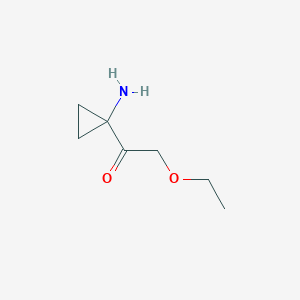
![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)


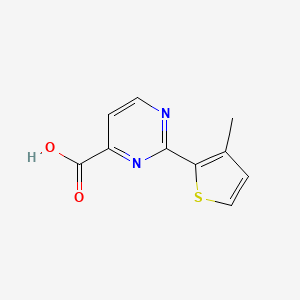
![1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13220632.png)
